molecular formula C10H16N2S B1386286 [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine CAS No. 1156217-06-9

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine

Cat. No.: B1386286
CAS No.: 1156217-06-9
M. Wt: 196.31 g/mol
InChI Key: BJIGFWPLNXTUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 g/mol . This compound is characterized by a pyridine ring substituted with a tert-butylsulfanyl group at the 2-position and a methanamine group at the 4-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Tert-butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often include advanced purification techniques such as recrystallization, distillation, and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological and inflammatory diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-(Tert-butylsulfanyl)pyridine]: Lacks the methanamine group, which may result in different reactivity and applications.

    [4-(Tert-butylsulfanyl)pyridine]: The position of the tert-butylsulfanyl group is different, potentially affecting its chemical properties and biological activities.

    [2-(Methylsulfanyl)pyridin-4-yl]methanamine: The tert-butyl group is replaced with a methyl group, which may influence its steric and electronic properties.

Uniqueness

[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine is unique due to the presence of both the tert-butylsulfanyl and methanamine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-tert-butylsulfanylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIGFWPLNXTUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 3
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 4
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 5
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine
Reactant of Route 6
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.